molecular formula C16H13BrO5 B14436569 Acrylophenone, 5'-bromo-2',4'-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)- CAS No. 78050-54-1

Acrylophenone, 5'-bromo-2',4'-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)-

Cat. No.: B14436569
CAS No.: 78050-54-1
M. Wt: 365.17 g/mol
InChI Key: LGBNGKJFPZTKRU-DUXPYHPUSA-N
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Description

Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)- is a complex organic compound characterized by its unique structure, which includes bromine, hydroxyl, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)- typically involves multi-step organic reactions. One common method includes the bromination of a precursor acrylophenone compound, followed by hydroxylation and methoxylation reactions under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers and resins with unique properties.

Mechanism of Action

The mechanism by which Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Acrylophenone: A simpler analog without the bromine, hydroxyl, and methoxy groups.

    Bromoacetophenone: Contains a bromine atom but lacks the hydroxyl and methoxy groups.

    Hydroxyacetophenone: Contains hydroxyl groups but lacks bromine and methoxy groups.

Uniqueness

Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications that require precise molecular interactions.

Properties

CAS No.

78050-54-1

Molecular Formula

C16H13BrO5

Molecular Weight

365.17 g/mol

IUPAC Name

(E)-1-(5-bromo-2,4-dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H13BrO5/c1-22-16-5-3-9(6-15(16)21)2-4-12(18)10-7-11(17)14(20)8-13(10)19/h2-8,19-21H,1H3/b4-2+

InChI Key

LGBNGKJFPZTKRU-DUXPYHPUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2O)O)Br)O

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C=C2O)O)Br)O

Origin of Product

United States

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